Kinase Inhibitor Hit-to-Lead and Scaffold Optimization Programs
This compound is cited in patent claims as falling within the broad structural scope of compounds alleged to inhibit protein kinases including Aurora-2 and GSK-3 [1]. As such, 2-Phenyl-4-o-tolyl-2H-pyrazol-3-ylamine is appropriately procured as a specific substructure for kinase inhibitor hit-to-lead campaigns. Its utility lies in establishing baseline structure-activity relationships around the N2-phenyl and C4-o-tolyl substitution pattern within a focused aminopyrazole series. Medicinal chemistry teams exploring this chemical space should consider this compound as a reference point for understanding the contribution of the ortho-tolyl moiety to target engagement and selectivity, with the explicit caveat that no publicly disclosed IC50, Kd, or cellular potency data currently exist to validate its activity against any specific kinase target. Users must independently generate all biological characterization data.
